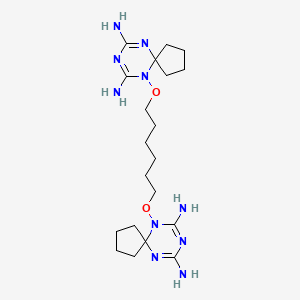
Trybizine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trybizine, also known as this compound, is a useful research compound. Its molecular formula is C20H36N10O2 and its molecular weight is 448.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Trybizine features a complex arrangement of triazine rings and hexanediol moieties, which are integral to its pharmacological properties. The synthesis of this compound involves a multicomponent reaction utilizing cyanamide for the amination of methyl ketones, resulting in the formation of its unique triazine framework. This synthesis method underscores the compound's potential for further modifications aimed at enhancing efficacy or reducing toxicity.
This compound exhibits significant biological activity against various species of trypanosomes. In vitro studies have demonstrated its effectiveness in inhibiting the growth of these parasites, making it a promising candidate for the treatment of diseases such as:
- Human African Trypanosomiasis
- Animal Trypanosomiasis
Research indicates that this compound has shown positive results in both in vitro and in vivo models, suggesting its potential as an antitrypanosomal agent .
Case Study 1: Efficacy in Animal Models
A study investigated the effects of this compound on dogs infected with Trypanosoma evansi. The treatment protocol involved administering diminazene aceturate, which is related to this compound's mechanism of action. Following treatment, clinical signs of infection were alleviated, and laboratory tests confirmed the absence of the parasite post-treatment. This study highlights the compound's potential for treating trypanosomiasis in veterinary medicine .
Case Study 2: In Vitro and In Vivo Studies
In vitro experiments involving this compound hydrochloride demonstrated significant inhibition of trypanosome cultures over a period of ten days. The results indicated that this compound effectively reduced parasitic load in treated cultures compared to controls. Further investigations into dosage optimization and long-term effects are warranted to establish comprehensive treatment protocols .
Efficacy and Safety Profile
The safety profile of this compound has been evaluated through various studies. The absence of significant toxic effects during treatment regimens suggests that it may be a safer alternative to existing therapies. Monitoring biochemical parameters during animal trials indicated no adverse effects on liver or kidney functions .
Propiedades
Fórmula molecular |
C20H36N10O2 |
|---|---|
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
10-[6-[(7,9-diamino-6,8,10-triazaspiro[4.5]deca-6,8-dien-10-yl)oxy]hexoxy]-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine |
InChI |
InChI=1S/C20H36N10O2/c21-15-25-17(23)29(19(27-15)9-3-4-10-19)31-13-7-1-2-8-14-32-30-18(24)26-16(22)28-20(30)11-5-6-12-20/h1-14H2,(H4,21,23,25,27)(H4,22,24,26,28) |
Clave InChI |
UZYBDGRUCPKVOJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)N=C(N=C(N2OCCCCCCON3C(=NC(=NC34CCCC4)N)N)N)N |
Sinónimos |
O,O'-bis(1,2-dihydro-2,2-tetramethylene-4,6-diamino-S-triazin-1-yl)-1,6-hexanediol dihydrochloride SIPI-1029 trybizine trybizine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















